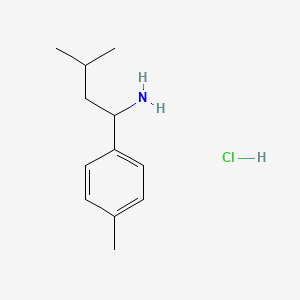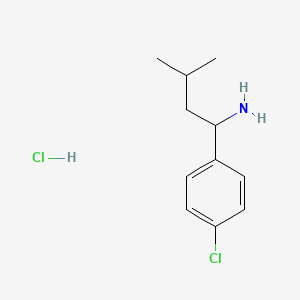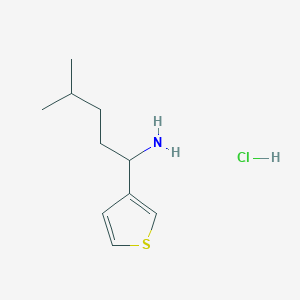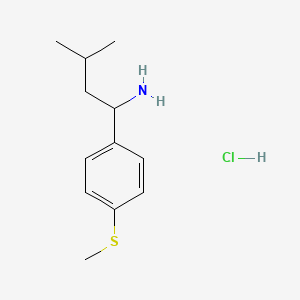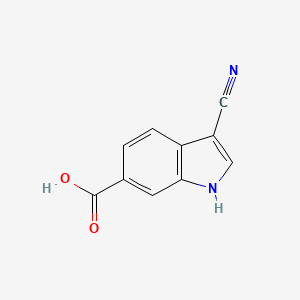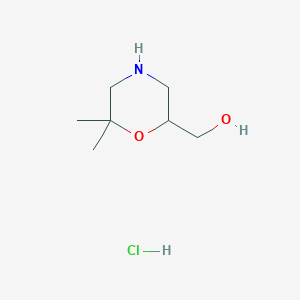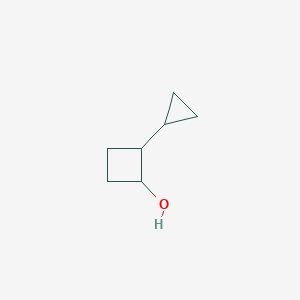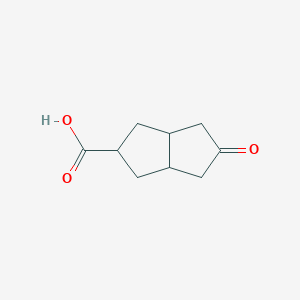![molecular formula C8H6BrN3O2 B1433044 methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 1422772-79-9](/img/structure/B1433044.png)
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Overview
Description
“Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate” is a chemical compound with the CAS Number: 1422772-79-9 . It has a molecular weight of 256.06 . The IUPAC name for this compound is "this compound" .
Physical and Chemical Properties This compound appears as an off-white solid . It should be stored at 0-8 °C . The InChI code for this compound is 1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11) .
Scientific Research Applications
1. Synthesis of Organic Optoelectronic Materials
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is used in the synthesis of organic optoelectronic materials. A study by Meti, Lee, Yang, & Gong (2017) reported the synthesis of dipyrrolopyrazine derivatives, highlighting their promising optical and thermal properties for optoelectronic applications.
2. Synthesis of Pyrrolopyrazine Derivatives
This compound also plays a role in the synthesis of pyrrolopyrazine derivatives, which have applications in various chemical processes. Niu Wen-bo (2011) described the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in producing new insecticides.
3. In the Synthesis of Pyrrolotriazepine Derivatives
Pyrrolotriazepine derivatives, synthesized from pyrrole derivatives, involve this compound as an intermediate. Menges, Sari, Abdullayev, Erdem, & Balcı (2013) explored the synthesis of these compounds, which have potential applications in pharmaceuticals and other fields.
4. Synthesis of Heterocyclic Systems
Research by Volovenko & Dubinina (2002) shows its use in the synthesis of novel heterocyclic systems, which are crucial in medicinal chemistry for drug design and development.
5. Gold Catalysis in Azaindole Synthesis
The compound is also significant in gold catalysis for the synthesis of azaindoles, specifically pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines. Gala, Cordoba, Izquierdo, & Alvarez-Builla (2014) detailed this process, indicating its importance in organic synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which includes a pyrrole and a pyrazine ring, have been known to exhibit various biological activities .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the compound is a solid at room temperature and should be stored in a refrigerator .
Properties
IUPAC Name |
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAXARHLQDMTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=C(N=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
